Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside
Description
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS: 173725-25-2) is a glycoside derivative with a glucopyranoside backbone modified by a tetradecyl (C14) alkyl chain, an acetamido group at the C2 position, and acetyl groups at the C3, C4, and C6 hydroxyls. Its molecular formula is C28H49NO9, with a molecular weight of 543.69 g/mol . This compound is critical in biomedical research, particularly in drug discovery, where its amphiphilic structure enables interactions with lipid membranes and glycosylation enzymes.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-tetradecoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-34-28-25(29-20(2)30)27(37-23(5)33)26(36-22(4)32)24(38-28)19-35-21(3)31/h24-28H,6-19H2,1-5H3,(H,29,30)/t24-,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWDRBNMNJNSW-JQPIIJRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
| Parameter | Value | Source |
|---|---|---|
| Solvent | 1,2-Dichloroethane | |
| Catalyst | HgBr₂ (0.1 equiv) | |
| Temperature | Reflux (83–85°C) | |
| Reaction Time | 4–6 hours | |
| Yield | 60–64% |
The β-selectivity arises from neighboring group participation of the 2-acetamido group, directing nucleophilic attack to the anomeric position. Post-reaction, the product is purified via silica gel chromatography using ethyl acetate/hexane (1:3).
Direct Acetylation of Tetradecyl GlcNAc Glycosides
Unprotected tetradecyl GlcNAc glycosides undergo peracetylation to yield the target compound. A representative protocol dissolves the glycoside in anhydrous pyridine, treats it with acetic anhydride (3 equiv per hydroxyl), and stirs at 25°C for 12 hours. The reaction is quenched with ice-water, extracted with dichloromethane, and dried over sodium sulfate.
Acetylation Efficiency
| Hydroxyl Position | Reactivity | Acetylation Completion |
|---|---|---|
| 3-O | High | >95% |
| 4-O | Moderate | 85–90% |
| 6-O | High | >95% |
Residual unacetylated hydroxyls are minimized by excess acetic anhydride and prolonged reaction times. Nuclear magnetic resonance (NMR) confirms acetylation: δ 2.0–2.1 ppm (acetyl methyl protons) and δ 4.5–5.5 ppm (anomeric and acetylated hydroxyl protons).
Alternative Approaches: Koenigs-Knorr and Trichloroacetimidate Methods
Koenigs-Knorr Glycosylation
This classical method employs 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide as the donor. Tetradecanol reacts with the bromide in dichloromethane using silver carbonate (Ag₂CO₃) as an acid scavenger. Yields are lower (45–50%) due to competing hydrolysis, but the method avoids heavy metal catalysts.
Trichloroacetimidate Donors
A modern variant uses 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl trichloroacetimidate , activated by triflic acid (TfOH) at −15°C. This method achieves higher β-selectivity (≥95%) and yields up to 70%.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/water (70:30) | 12.3 min | ≥98% |
Challenges and Optimization Strategies
Competing Hydrolysis
Prolonged reaction times in Koenigs-Knorr glycosylation lead to donor hydrolysis. Solutions include:
Byproduct Formation
Partial deacetylation during glycosylation generates tetradecyl 2-acetamido-2-deoxy-β-D-glucopyranoside , detectable via thin-layer chromatography (Rf = 0.3 in ethyl acetate/hexane 1:1). Re-acetylation or column chromatography mitigates this issue.
Industrial-Scale Synthesis
Large batches (≥100 g) use continuous-flow reactors to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Substitution: Nucleophilic substitution reactions can occur at the acetylated hydroxyl groups
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deacetylated derivatives: Resulting from hydrolysis.
Oxidized products: Formed through oxidation reactions.
Substituted glucopyranosides: Resulting from nucleophilic substitution
Scientific Research Applications
Chemical Properties and Structure
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside has the molecular formula and a molecular weight of approximately 543.7 g/mol. Its structure comprises a glucopyranoside backbone with acetyl groups that enhance its solubility and reactivity in biological systems .
Biochemical Research
- Glycosylation Studies : This compound is often utilized in glycosylation reactions to study enzyme mechanisms and substrate specificity. Its acetylated form facilitates the attachment of various functional groups, making it a versatile building block in synthetic carbohydrate chemistry.
- Enzyme Substrates : this compound serves as a substrate for glycosidases in enzymatic assays. These studies help elucidate the catalytic mechanisms of glycosidases and their role in metabolic pathways .
Drug Delivery Systems
- Nanoparticle Formulations : The compound has been explored for its potential in drug delivery systems, particularly when conjugated to nanoparticles. Its hydrophobic tetradecyl chain enhances the stability and bioavailability of therapeutic agents, improving their efficacy in targeted drug delivery applications.
- Biocompatibility : Studies have shown that formulations containing this compound exhibit favorable biocompatibility profiles, making them suitable for use in biomedical applications such as drug delivery and tissue engineering .
Glycobiology
- Cell Signaling : this compound has been implicated in cell signaling pathways due to its ability to mimic natural glycan structures. This property allows researchers to investigate the role of glycans in cell-cell interactions and immune responses.
- Vaccine Development : The compound's structural features are being studied for their potential to enhance vaccine efficacy by acting as an adjuvant or by modifying antigen presentation through glycosylation .
Case Studies
Mechanism of Action
The mechanism of action of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets. The compound’s acetyl groups and tetradecyl chain facilitate its binding to proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Tetradecyl Derivative :
- Benzyl Derivative :
- Octyl Derivative :
- Increased solubility of hydrophobic drugs by 40% in aqueous buffers, highlighting its utility as a solubilizing agent .
Biological Activity
Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (C14GlcNAc) is a glycosylated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of C14GlcNAc involves several steps, typically starting from tri-O-acetyl-D-glucal. The process includes the use of various reagents such as tetrakis(μ-trifluoroacetamidato)dirhodium(II) and zinc under controlled conditions to yield the final product. The molecular formula for C14GlcNAc is , with a molecular weight of 543.69 g/mol .
Cytotoxicity
Research indicates that compounds similar to C14GlcNAc exhibit cytotoxic effects in various cell lines. For instance, studies on triazole-linked alkyl β-D-glucopyranosides demonstrate that increasing the hydrophobic tail length correlates with increased cytotoxicity. Specifically, tetradecyl derivatives show significant apoptotic activity in Jurkat cells, with IC50 values indicating effective cytotoxic concentrations ranging from 24 μM to 890 μM depending on structural variations .
Table 1: Cytotoxicity of Alkyl β-D-glucopyranosides
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Tetradecyl β-D-glucopyranoside | 24 | Apoptosis via mitochondrial depolarization |
| Hexadecyl β-D-glucopyranoside | 26 | Apoptosis via caspase-3 activation |
| Octadecyl β-D-glucopyranoside | 890 | Necrosis and apoptosis |
Inhibition of Glycosaminoglycan Synthesis
C14GlcNAc has been shown to inhibit glycosaminoglycan (GAG) synthesis in primary hepatocytes. The compound competes with D-[3H]glucosamine for incorporation into GAGs, resulting in reduced synthesis rates without significantly affecting total protein synthesis. This suggests a mechanism where C14GlcNAc may alter metabolic pathways critical for GAG production .
Table 2: Effects of C14GlcNAc on GAG Synthesis
| Treatment Concentration (mM) | % Control GAG Synthesis |
|---|---|
| 0.1 | 90% |
| 0.5 | 60% |
| 1.0 | 7% |
Case Studies
- Cellular Uptake and Glycosylation : In a study involving HL60 cells, C14GlcNAc was incubated in serum-free media for two days, leading to the production of various glycosylated products. Mass spectrometry analysis identified neolacto-series oligosaccharides as the primary products, demonstrating the compound's utility as a primer for oligosaccharide synthesis .
- Inhibition of Enzymatic Activity : Another investigation revealed that related compounds could inhibit human placental glucocerebrosidase activity in vitro. This inhibition was characterized as mixed-type and suggests potential therapeutic applications in lysosomal storage disorders .
Q & A
Q. What protecting group strategies are employed during synthesis to ensure selectivity?
- Methodological Answer : Benzyl (Bn) groups are used for long-term protection of hydroxyls, removable via hydrogenolysis. Acetyl (Ac) groups offer temporary protection, cleaved under mild basic conditions. Allyl groups enable orthogonal deprotection using Pd(0) catalysts. Monitor deprotection via FT-IR (loss of C=O stretches at 1750 cm<sup>-1</sup>) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
